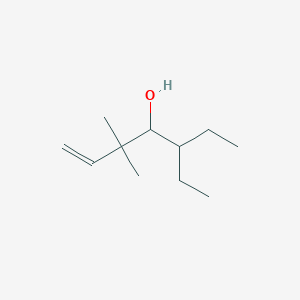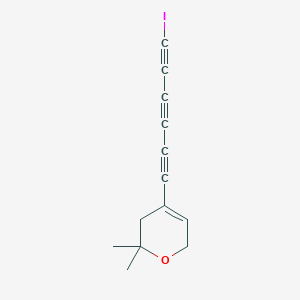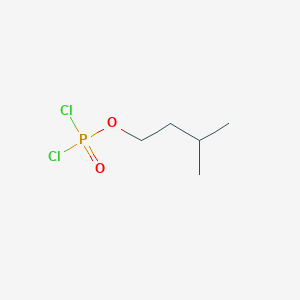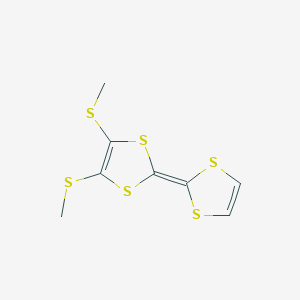
5-Ethyl-3,3-dimethylhept-1-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,3-dimethylhept-1-en-4-ol typically involves the use of organometallic reagents. One common method involves the reaction of 2-ethylbutanal with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The resulting intermediate is then subjected to a series of purification steps to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates. The use of continuous flow reactors can also minimize the formation of side products and improve the overall safety of the production process .
化学反応の分析
Types of Reactions
5-Ethyl-3,3-dimethylhept-1-en-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: The major products are aldehydes or ketones, depending on the specific reaction conditions.
Reduction: The major product is the corresponding saturated alcohol.
Substitution: The major products are halogenated derivatives or other substituted compounds.
科学的研究の応用
5-Ethyl-3,3-dimethylhept-1-en-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving allylic alcohols.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethyl-3,3-dimethylhept-1-en-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the double bond play crucial roles in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-butanol
- 3,3-Dimethyl-1-pentanol
- 3,3-Dimethyl-1-hexanol
Uniqueness
5-Ethyl-3,3-dimethylhept-1-en-4-ol is unique due to the presence of both an ethyl group and a double bond in its structure. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in synthetic and industrial processes .
特性
CAS番号 |
114067-37-7 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC名 |
5-ethyl-3,3-dimethylhept-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-6-9(7-2)10(12)11(4,5)8-3/h8-10,12H,3,6-7H2,1-2,4-5H3 |
InChIキー |
BGBKLACYGBTGEZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C(C)(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)



![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
silane](/img/structure/B14296575.png)







